Dibenzylamine-d10

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

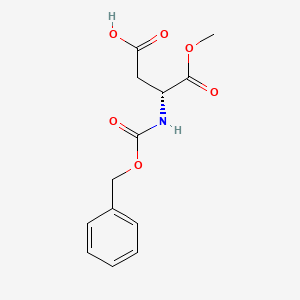

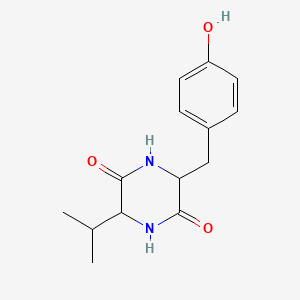

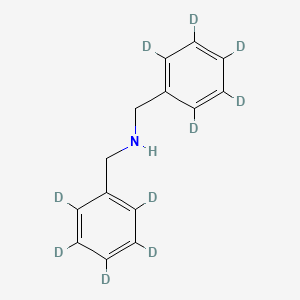

Dibenzylamine-d10, also known as Bisbenzylamine-d10, is the deuterium-labeled version of Dibenzylamine . It is a stable isotope that has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

Dibenzylamine (DBA) motifs can be synthesized from reductive amination of either aldehydes or nitriles catalyzed by worm-like PtMo nanowires (PtMo WNWs) . Under the assistance of H2 gas, PtMo WNWs can be prepared in a facile manner .Chemical Reactions Analysis

Dibenzylamine (DBA) motifs can be synthesized from reductive amination of either aldehydes or nitriles . The as-prepared PtMo WNWs work effectively in the activation of dihydrogen molecules, and both aldehydes and nitriles can be used as starting materials to fabricate DBAs under mild and green conditions .Physical And Chemical Properties Analysis

Dibenzylamine is a colorless to light yellow oily liquid with an ammonia odor . It is soluble in ethanol and ether but insoluble in water .Applications De Recherche Scientifique

Stereoselective Synthesis in Organic Chemistry : Dibenzylamine is used in stereoselective synthesis of chiral β-amino acid derivatives, crucial for the synthesis of β-peptides and 1,3-heterocycles (Szakonyi, Sillanpää, & Fülöp, 2014).

Pharmacological Research : Studies have explored the effect of dibenamine (related to dibenzylamine) on the metabolism of epinephrine, a powerful adrenergic blocking agent (Schayer, Kennedy, & Smiley, 1953).

Metabolism Studies : Research on the in vitro metabolism of dibenzylamine has been conducted, identifying NN-dibenzylhydroxylamine as a major metabolic product (Beckett, Coutts, & Gibson, 1975).

Catalysis and Material Science : Dibenzylamine motifs are utilized in the development of efficient, economical, and environmentally friendly synthesis of amines using transition metal-based heterogeneous catalysts (Liu, Zhang, & Ma, 2021).

Antibacterial Activity : Dibenzylamine derivates have shown important activity against bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential in antimicrobial applications (Pastrana-Dávila, Amaya-Flórez, Aranaga, et al., 2021).

pH Measurement : Dibenzylamine derivatives have been used in hydrogen ion-selective membrane electrodes for pH measurement, demonstrating their utility in analytical chemistry (Cho, Chung, & Park, 1998).

Electrochemical Synthesis : Dibenzylamine is involved in the electrooxidation process and electrochemical synthesis of amino-substituted 1,2-benzoquinone derivatives, indicating its role in electrochemical reactions (Nematollahi & Hesari, 2005).

Synthesis of Internal Standards : It is used in the synthesis of stable isotope internal standards like norepinephrine-d10 (Kalir, Freed, Melmon, & Castagnoli, 1977).

Development of Antitumor Agents : Research on dihydroxybenzene derivatives structurally related to dopamine, which include dibenzylamine, has explored their potential as antitumor agents (Fitzgerald & Wick, 1985).

Antimalarial Research : Derivatives of dibenzylamine have been studied for their activity against chloroquine-resistant Plasmodium falciparum, suggesting their potential in antimalarial therapies (Zishiri, Joshi, Hunter, et al., 2011).

Safety And Hazards

Propriétés

IUPAC Name |

1-(2,3,4,5,6-pentadeuteriophenyl)-N-[(2,3,4,5,6-pentadeuteriophenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLUMTFWVZZZND-LHNTUAQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

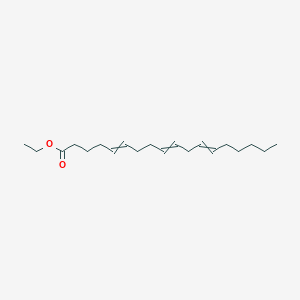

[2H]C1=C(C(=C(C(=C1[2H])[2H])CNCC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzylamine-d10 | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trimethyl [2,2':6',2''-terpyridine]-4,4',4''-tricarboxylate](/img/structure/B592383.png)